1-(5-(Pyridin-2-yl)oxazol-2-yl)ethanone
Description
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1-(5-pyridin-2-yl-1,3-oxazol-2-yl)ethanone |
InChI |
InChI=1S/C10H8N2O2/c1-7(13)10-12-6-9(14-10)8-4-2-3-5-11-8/h2-6H,1H3 |
InChI Key |
HPJOGBALSGPNKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(O1)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(5-(Pyridin-2-yl)oxazol-2-yl)ethanone generally involves:
- Construction of the oxazole ring via cyclization reactions starting from precursors such as amino acid derivatives or acylated amino acids.
- Introduction of the pyridin-2-yl substituent either by using pyridine-containing starting materials or by functional group transformations on pyridine rings.
- Functionalization at the 2-position of the oxazole ring to attach the ethanone group.
Synthesis via Cyclization of Pyridinyl-Substituted Acyl Amino Acid Derivatives
A documented method involves the cyclization of [(Pyridyl-3-yl-carbonyl)amino]acetic acid derivatives to form oxazol-5(4H)-one rings, which can be further modified to yield substituted oxazoles. Although this example uses pyridyl-3-yl, the method is adaptable to pyridin-2-yl analogues.
- Starting from acylation of 2-aminoacetic acid (glycine) with nicotinoyl chloride (nicotinic acid chloride).
- Cyclization under dehydrating conditions to form the oxazol-5(4H)-one ring.
- Subsequent functional group transformations to introduce ethanone substituents.
This approach was reported with characterization by ^1H NMR and FTIR spectroscopy, confirming the formation of the oxazole ring system.
Stepwise Synthesis from Pyridin-2-yl Precursors (Patent Method)
According to a patent (WO1998022459A1), a multi-step synthetic route involves:
This patent describes complex multi-step transformations involving protected pyridine derivatives, cyclization, and acylation to yield the target ethanone-substituted pyridinyl oxazole.
Thermal Cyclization and Solvent Effects
Research on related oxazole derivatives shows that thermal cyclization of imine intermediates in polar solvents like ethanol can afford benzo[d]oxazol-2-yl ketones in high yields. Although this study focuses on benzo-fused oxazoles, the methodology is relevant for synthesizing pyridinyl oxazoles by analogy.
Alternative Routes via Amino-Substituted Precursors and Cyclization
Other synthetic routes involve:
- Starting from amino-substituted pyridinyl compounds.
- Reaction with cyanogen bromide or other cyclizing agents.
- Formation of oxazole rings via intramolecular cyclization.
- Subsequent acetylation to introduce ethanone groups.
These methods have been used in the synthesis of related heterocyclic compounds with pyridinyl and oxazole moieties, demonstrating versatility in the preparation of such molecules.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-(5-pyridin-2-yl-1,3-oxazol-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid, reducing agents such as sodium borohydride, and nucleophiles like trimethylsilyl cyanide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-pyridin-2-yl-1,3-oxazol-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(5-pyridin-2-yl-1,3-oxazol-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions often involve hydrogen bonding, van der Waals forces, and π-π stacking interactions, which stabilize the compound within the target site .
Comparison with Similar Compounds
The following analysis compares 1-(5-(Pyridin-2-yl)oxazol-2-yl)ethanone with structurally related compounds, focusing on heterocyclic core variations, substituent effects, and functional properties.
Structural Analogues with Oxadiazole and Oxazole Derivatives
1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone
- Structure : Replaces the oxazole ring with a 1,3,4-oxadiazole core and introduces a pyrazolylmethyl group.
- Molecular Weight : 313.35 g/mol (e.g., C₁₆H₁₉N₅O₂).
- Key Features :
- IR peaks at 1710 cm⁻¹ (C=O stretching) and 1598 cm⁻¹ (C=N) indicate distinct electronic environments compared to oxazole derivatives .
- Exhibits antimicrobial activity (MIC: 30.2–43.2 μg/cm³), attributed to the oxadiazole and pyrazole groups enhancing electron-deficient character and interaction with microbial enzymes .
2-Chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanone
- Structure: Chlorine substituent on the ethanone group of the parent compound.
- Molecular Weight : ~222.63 g/mol (estimated).
- Key Features :
Benzoxazole and Isoxazole Analogues
(E)-1-(6-Methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone Oxime
- Structure : Benzoxazole core with methoxy substituents.
- Key Features: Demonstrates xanthine oxidase inhibition (IC₅₀ = 3.7 μM), comparable to allopurinol (IC₅₀ = 2.9 μM) . The benzoxazole ring enhances aromaticity and planarity, improving binding to enzyme active sites.
- Comparison: The benzo-fused system increases lipophilicity and metabolic stability relative to non-fused oxazole derivatives.
1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone
- Structure : Isoxazole ring with pyridin-4-yl substitution.
- Molecular Weight : 188.18 g/mol (C₁₀H₈N₂O₂).
- Key Features :
- Comparison : Positional isomerism (pyridin-4-yl vs. pyridin-2-yl) affects electronic distribution and intermolecular interactions.
Pyridine Derivatives with Functionalized Substituents
1-(5-(Trifluoromethyl)pyridin-2-yl)ethanone
- Structure : Lacks the oxazole ring but features a trifluoromethyl group on pyridine.
- Molecular Weight: 189.14 g/mol (C₈H₆F₃NO).
- Key Features :
- Comparison : Trifluoromethyl groups improve bioavailability and binding specificity in enzyme inhibitors, though absence of oxazole reduces heterocyclic diversity.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-(5-(Pyridin-2-yl)oxazol-2-yl)ethanone, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxazole ring through cyclization of a pyridine-containing precursor. Key steps include acetylation at the oxazole's 2-position using acetylating agents (e.g., acetic anhydride) under controlled temperatures (80–120°C) and inert atmospheres. Catalysts like Lewis acids (e.g., ZnCl₂) may enhance reaction efficiency. Intermediate purification via column chromatography or recrystallization is critical. Analytical techniques such as HPLC and NMR are used to monitor progress and confirm intermediate structures .
Q. How is the molecular structure of 1-(5-(Pyridin-2-yl)oxazol-2-yl)ethanone characterized, and what techniques are most reliable?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation, often using SHELX software for refinement . Complementary techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and connectivity.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- IR Spectroscopy : To identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).
Discrepancies in bond lengths or angles between computational (DFT) and experimental data should be resolved by refining crystallographic parameters .
Q. What analytical methods are recommended for assessing the purity of this compound?
- Methodological Answer :
- HPLC/GC : Quantify purity (>95% threshold for research-grade material).
- Melting Point Analysis : Compare with literature values for consistency.
- Elemental Analysis (EA) : Validate C, H, N, O content.
Contaminants (e.g., unreacted starting materials) are identified via TLC or LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:
- Dose-Response Studies : Establish IC₅₀/EC₅₀ curves across multiple models.
- Structure-Activity Relationship (SAR) : Compare analogs to isolate functional group contributions.
- Molecular Docking : Predict binding interactions with targets (e.g., enzymes) using software like AutoDock. Validate with mutagenesis or SPR assays .
Q. What computational strategies are effective for predicting the reactivity of 1-(5-(Pyridin-2-yl)oxazol-2-yl)ethanone in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects and transition states.
- QSPR Models : Corrate electronic descriptors (e.g., Hammett constants) with reaction outcomes.
Experimental validation via kinetic studies is essential .
Q. How can reaction yields be systematically optimized for large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity).
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps.
- In Situ Monitoring : Raman spectroscopy or PAT (Process Analytical Technology) to track intermediates.
Scalability challenges (e.g., byproduct formation) are mitigated via iterative process refinement .
Q. What is the mechanistic role of this compound in multi-step pharmaceutical syntheses?
- Methodological Answer : The compound serves as a versatile intermediate due to its:
- Electrophilic Carbonyl Group : Participates in nucleophilic additions (e.g., Grignard reactions).
- Heterocyclic Core : Acts as a directing group in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
Case studies include its use in synthesizing kinase inhibitors, where the pyridinyl-oxazole moiety enhances target binding .
Q. How can mechanistic studies clarify unexpected side reactions during functionalization?
- Methodological Answer :
- Isotopic Labeling : Track atom migration (e.g., ¹⁸O in carbonyl groups).
- Kinetic Isotope Effects (KIE) : Differentiate rate-determining steps.
- Trapping Experiments : Identify transient intermediates (e.g., radicals with TEMPO).
Contradictory pathways (e.g., competing nucleophilic attacks) are resolved via Hammett plots or Eyring analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
